N-[4-(2H-13-BENZODIOXOLE-5-AMIDO)CYCLOHEXYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N-[4-(2H-1,3-benzodioxole-5-amido)cyclohexyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound featuring a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxole-5-amido)cyclohexyl]-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through a nucleophilic substitution reaction (S_N2) of 3,4-dihydroxybenzaldehyde with dibromomethane in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-1,3-benzodioxole-5-amido)cyclohexyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N-[4-(2H-1,3-benzodioxole-5-amido)cyclohexyl]-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[4-(2H-1,3-benzodioxole-5-amido)cyclohexyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide: Shares the benzodioxole moiety but differs in the substituent on the amide nitrogen.
1,3-Benzodioxole Derivatives: Various derivatives with different substituents on the benzodioxole ring, showing a range of biological activities.
Uniqueness
N-[4-(2H-1,3-benzodioxole-5-amido)cyclohexyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its dual benzodioxole moieties and cyclohexyl linkage, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxole-5-carbonylamino)cyclohexyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c25-21(13-1-7-17-19(9-13)29-11-27-17)23-15-3-5-16(6-4-15)24-22(26)14-2-8-18-20(10-14)30-12-28-18/h1-2,7-10,15-16H,3-6,11-12H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABCPWBWUYNDTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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